molecular formula C12H11BrN2O2 B1512173 Ethyl 2-(6-bromoquinazolin-2-yl)acetate CAS No. 1159813-62-3

Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Cat. No.: B1512173
CAS No.: 1159813-62-3
M. Wt: 295.13 g/mol
InChI Key: RMZDBZAGVMDUDH-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromoquinazolin-2-yl)acetate (CAS 1159813-62-3) is a high-purity brominated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its core structure is featured in the synthesis of 6-aryl-2-styrylquinazolin-4(3H)-ones via Suzuki-Miyaura cross-coupling reactions; such derivatives are evaluated for their potential anticancer properties against human renal, melanoma, and breast cancer cell lines, as well as for antimicrobial activity . The quinazolinone scaffold is known to produce anticancer effects through the inhibition of critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are established targets in cancer therapy . Furthermore, related quinazoline-based compounds are investigated as inhibitors for various biological targets, including the Na+/H+ exchanger isoform 1 (NHE-1) for cardiovascular and ocular diseases, and EphB3 kinase for cancer . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1159813-62-3

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 2-(6-bromoquinazolin-2-yl)acetate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)6-11-14-7-8-5-9(13)3-4-10(8)15-11/h3-5,7H,2,6H2,1H3

InChI Key

RMZDBZAGVMDUDH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC=C2C=C(C=CC2=N1)Br

Canonical SMILES

CCOC(=O)CC1=NC=C2C=C(C=CC2=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Ethyl Acetate Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(6-bromoquinazolin-2-yl)acetate Quinazoline 6-Br, 2-ethyl acetate C₁₃H₁₃BrN₂O₃ 325.16 Bromine enhances electrophilicity
Ethyl 2-(5-bromo-1H-benzodiazol-2-yl)acetate Benzimidazole 5-Br, 2-ethyl acetate C₁₁H₁₀BrN₂O₂ 295.12 Bioactive benzimidazole scaffold
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate Benzimidazole 2-Me, 1-ethyl acetate C₁₂H₁₄N₂O₂ 230.25 Methyl group improves lipophilicity
Ethyl 2-(6-nitrobenzoxazol-2-yl)acetate Benzoxazole 6-NO₂, 2-ethyl acetate C₁₁H₁₀N₂O₅ 262.21 Nitro group increases reactivity
Ethyl 2-(5-bromo-3-ethylsulfinylbenzofuran-2-yl)acetate Benzofuran 5-Br, 3-ethylsulfinyl, 2-ethyl acetate C₁₄H₁₅BrO₄S 375.24 Sulfinyl group stabilizes crystal packing

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) in the quinazoline derivative contrasts with the nitro group (stronger electron-withdrawing) in the benzoxazole analog, affecting reactivity and binding interactions .

Key Observations :

  • Reaction Efficiency : The quinazoline derivative achieves higher yields (~80%) under reflux conditions compared to benzimidazole analogs (65–75%), likely due to the stability of the quinazoline core .
  • Solvent Choice: Acetone and ethanol are common solvents, but DMF is used for less reactive substrates like bromobenzimidazoles .

Crystallographic and Stability Features

Table 3: Crystal Structure Comparisons
Compound Space Group π-π Interactions (Å) Hydrogen Bonds Refinement R-Factor Reference
This compound Not reported Not reported Not reported N/A
Ethyl 2-(5-bromo-3-ethylsulfinylbenzofuran-2-yl)acetate P21/c 3.814 C–H⋯O (2.96–3.10 Å) 0.0464
Ethyl 2-(2-aminothiazol-4-yl)acetate P21/c None observed N–H⋯O (2.965 Å) 0.1298

Key Observations :

  • Stabilization Mechanisms : The benzofuran derivative exhibits π-π stacking (3.814 Å) and hydrogen bonding, enhancing crystal stability . In contrast, the thiazole analog relies solely on hydrogen bonds .
  • Data Limitations : Crystallographic data for the quinazoline compound is unavailable, highlighting a gap in structural characterization .

Preparation Methods

Synthesis Overview

The synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate typically involves:

  • Formation of 6-bromoquinazolin-4(3H)-one or related quinazoline intermediates.
  • Introduction of the ethyl acetate side chain at the 2-position of the quinazoline ring.
  • Functional group transformations such as esterification, amidation, or hydrazide formation depending on the target derivative.

Key Preparation Routes

Starting Materials and Initial Quinazoline Formation

Introduction of the Ethyl Acetate Side Chain

  • Alkylation of quinazolin-4(3H)-one derivatives : Treatment of the quinazolinone intermediate with ethyl bromoacetate or ethyl 2-bromoacetate under basic conditions (e.g., sodium ethoxide) leads to the formation of this compound.
  • Esterification reactions : The ester moiety can be introduced by reacting the corresponding acetic acid derivative with ethanol in the presence of acid catalysts or by direct alkylation with ethyl halides.

Hydrazide and Further Functionalization

  • Reaction of ethyl 2-(6-bromo-2-(cyanomethyl)-4-oxoquinazolin-3(4H)-yl)acetate with hydrazine hydrate under reflux in ethanol yields hydrazide derivatives, which can be further modified.
  • Subsequent condensation with aldehydes such as salicylaldehyde under basic conditions (sodium ethoxide) leads to pyrazole or other heterocyclic derivatives.

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Cyclization of 5-bromoanthranilic acid with cyanoacetamide/thiourea Butanol, triethylamine, reflux 6 h Not specified Formation of quinazolin-2-yl acetonitrile intermediates
2 Alkylation with ethyl bromoacetate Sodium ethoxide, ethanol, stirring 2 h Moderate to high Formation of this compound
3 Hydrazide formation Hydrazine hydrate, ethanol, reflux 6 h Not specified Intermediate for further derivatization
4 Condensation with salicylaldehyde Sodium ethoxide, ethanol, stirring 2 h Not specified Formation of heterocyclic derivatives
5 Purification Recrystallization from suitable solvents - Solvent choice affects purity and yield

Representative Synthetic Procedure (Based on Literature)

  • Preparation of 2-(6-bromo-4-oxoquinazolin-2-yl)acetonitrile : Reflux 5-bromoanthranilic acid with cyanoacetamide in butanol with triethylamine for 6 hours. Cool and filter to isolate the solid intermediate.

  • Formation of this compound : Dissolve the nitrile intermediate in ethanol, add sodium ethoxide, then add ethyl bromoacetate dropwise under stirring. Stir for 2 hours at room temperature. Filter and recrystallize the product.

  • Hydrazide and Further Derivatives : Reflux the ester with hydrazine hydrate in ethanol for 6 hours to obtain hydrazide derivatives, which can be further reacted with aldehydes such as salicylaldehyde to form heterocyclic compounds.

Analytical Data Supporting the Preparation

  • Mass Spectrometry (MS) : Characteristic molecular ion peaks observed for intermediates and final products confirm molecular weights consistent with this compound and derivatives.
  • NMR Spectroscopy : Chemical shifts in DMSO-d6 solvent confirm the presence of ester groups and quinazoline protons.
  • Melting Points : Reported melting points for purified compounds provide additional confirmation of compound identity and purity.

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